Menadiol dipropionate

Lipophilicity Prodrug Design Vitamin K Analogs

Menadiol dipropionate (CAS 63019-16-9) is a synthetic diester derivative of menadiol (2-methyl-1,4-naphthalenediol), classified within the vitamin K family (historically designated vitamin K4). The compound is the dipropionate ester of menadiol (vitamin K3 hydroquinone) and functions as a lipophilic prodrug that requires enzymatic hydrolysis to release the active menadiol moiety.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
CAS No. 63019-16-9
Cat. No. B12688242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenadiol dipropionate
CAS63019-16-9
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CC)C
InChIInChI=1S/C17H18O4/c1-4-15(18)20-14-10-11(3)17(21-16(19)5-2)13-9-7-6-8-12(13)14/h6-10H,4-5H2,1-3H3
InChIKeyCFVWAZUILCCFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Menadiol Dipropionate (CAS 63019-16-9): A Synthetic Vitamin K Diester Prodrug for Coagulation Research and Animal Nutrition


Menadiol dipropionate (CAS 63019-16-9) is a synthetic diester derivative of menadiol (2-methyl-1,4-naphthalenediol), classified within the vitamin K family (historically designated vitamin K4) [1]. The compound is the dipropionate ester of menadiol (vitamin K3 hydroquinone) and functions as a lipophilic prodrug that requires enzymatic hydrolysis to release the active menadiol moiety [2]. Its molecular formula is C17H18O4, with a molecular weight of 286.32 g/mol [3]. Unlike water-soluble vitamin K analogs such as menadiol sodium diphosphate, menadiol dipropionate is fat-soluble, a property conferred by its two propionate ester groups that influences its absorption profile and biological handling [4].

Why Menadiol Dipropionate Cannot Be Freely Substituted by Other Vitamin K Analogs


Vitamin K analogs differ markedly in their physicochemical properties, absorption requirements, metabolic activation pathways, and toxicity profiles. Menadiol sodium diphosphate (Kappadione) is water-soluble and does not require bile for absorption, making it suitable for patients with obstructive jaundice but limiting its utility in lipid-based formulations [1]. In contrast, menadiol dipropionate is fat-soluble and designed as a slow-release prodrug that undergoes esterase-mediated hydrolysis to release active menadiol; the rate and extent of this bioconversion depend on the ester chain length and branching, with n-alkyl esters of menadiol showing distinct potency and toxicity relationships compared to iso-alkyl esters [2]. These systematic differences mean that substituting one vitamin K analog for another without accounting for ester-specific pharmacokinetics and potency can lead to under- or over-dosing in both research and animal nutrition applications [3].

Product-Specific Evidence for Menadiol Dipropionate: Quantitative Differentiation from Closest Analogs


Lipophilicity Enhancement: Menadiol Dipropionate vs. Menadiol Sodium Diphosphate

Menadiol dipropionate is the dipropionate ester of menadiol, which increases its lipophilicity (estimated logP of ~3.0–3.4 for the dipropionate ester [1]) relative to menadiol sodium diphosphate (logP of menadiol ~2.15) and menadiol itself [2]. This enhanced lipophilicity is a deliberate prodrug design feature intended to improve membrane permeability and enable formulation in lipid-based delivery systems, in contrast to the water-soluble phosphate ester which is formulated for aqueous delivery [3]. No direct comparative logP measurement of menadiol dipropionate versus menadiol sodium diphosphate has been identified in peer-reviewed literature.

Lipophilicity Prodrug Design Vitamin K Analogs Physicochemical Properties

Ester Chain Length Dictates Toxicity-Potency Balance: n-Alkyl Menadiol Esters vs. Iso-Alkyl Esters

Ansbacher et al. (1942) compared the toxicity and potency of six menadiol esters, including n-alkyl and iso-alkyl variants, across multiple species (chicks, mice, rabbits, cats, dogs, monkeys). Key findings: (1) relative toxicities of n-alkyl esters of menadiol injected subcutaneously decrease more rapidly with increasing molecular size than their relative potencies; (2) n-alkyl esters are definitely more potent and more toxic than the corresponding iso-alkyl esters [1]. While specific data for the dipropionate ester are not individually reported, menadiol dipropionate, as an n-alkyl (propionate) ester, is expected to follow this structure-toxicity relationship and exhibit higher potency with a defined toxicity offset compared to a hypothetical iso-propionate ester variant.

Toxicity Potency Structure-Activity Relationship Menadiol Esters

Vitamin K Bioactivity of Menadiol Esters Relative to Coated Menadione Sodium Bisulfite Standard

Gropp and Mehringer (1990) compared the biological activity and stability of menadione and menadiol preparations in vitamin K-depleted male broiler chicks using a prothrombin clotting time assay. The diacetate and dibutyrate esters of menadiol demonstrated vitamin K activity; the bioactivity of menadione from these menadiol esters was approximately 70% of that of a coated menadione sodium bisulfite (MSB) standard [1]. Although menadiol dipropionate was not explicitly tested in this study, its structural homology as a straight-chain menadiol ester places it within this activity range, with the propionate ester expected to have intermediate lipophilicity and hydrolysis kinetics between the acetate and butyrate esters.

Vitamin K Activity Prothrombin Time Poultry Bioassay

Thermal Stability of Menadiol Esters in Feed Processing vs. Uncoated Menadione Formulations

In the same 1990 study by Gropp and Mehringer, menadiol demonstrated notable temperature resistance under pelleting conditions, whereas two uncoated menadione sodium bisulfite (MSB) preparations lost approximately 60% of their activity [1]. The diacetate and dibutyrate esters of menadiol were confirmed to be vitamin-K-active, and their esterification is expected to confer protection against oxidative degradation during feed processing. Menadiol dipropionate, as a structurally analogous ester, is expected to share this thermal stability advantage relative to uncoated menadione formulations commonly used in animal feed.

Stability Feed Processing Menadiol Esters Poultry Nutrition

High-Value Application Scenarios for Menadiol Dipropionate Based on Differential Evidence


Prodrug Design and Pharmacokinetic Modeling of Lipophilic Vitamin K Analogs

Menadiol dipropionate serves as a model lipophilic prodrug of menadiol for studying the effect of ester chain length on hydrolysis kinetics, membrane permeability, and oral bioavailability. Its estimated logP of ~3.0–3.4 [1] places it in a favorable range for passive absorption, distinguishing it from water-soluble menadiol sodium diphosphate. Researchers investigating vitamin K delivery in fat malabsorption models or lipid-based formulation development should select menadiol dipropionate as the comparator lipophilic ester to bracket the property space between shorter-chain (acetate) and longer-chain (butyrate) menadiol esters [2].

Vitamin K Supplementation in Animal Feed with Defined Thermal Processing Stability

For poultry and livestock nutrition research where feed is subjected to pelleting, menadiol dipropionate offers a theoretical stability advantage over uncoated menadione sodium bisulfite, which loses approximately 60% of its vitamin K activity under thermal processing conditions [3]. The n-alkyl ester structure further provides a predictable potency-toxicity ratio as described by Ansbacher et al. (1942) [4]. Researchers designing feed supplementation trials should consider menadiol dipropionate when thermal stability during manufacturing and predictable biopotency are primary selection criteria.

Coagulation Research Requiring Titratable Vitamin K Activity with a Favorable Therapeutic Index

In coagulation and anticoagulant reversal studies, the relationship between ester chain length and both potency and toxicity is a critical design variable. Menadiol dipropionate, as an n-alkyl ester, is expected to follow the general principle that n-alkyl esters of menadiol exhibit higher potency and higher toxicity than their iso-alkyl counterparts, with toxicity decreasing more rapidly with molecular size than potency [4]. This makes menadiol dipropionate a candidate for studies where a defined, intermediate ester is needed to calibrate dose-response in prothrombin time normalization assays, building on the biopotency framework established by Gropp and Mehringer (1990) [3].

Analytical Reference Standard for Menadiol Ester Characterization

Menadiol dipropionate (CAS 63019-16-9) has verified analytical characterization data, including NMR and FTIR reference spectra available via SpectraBase [5], and is registered in the FDA Global Substance Registration System with a unique UNII (96WBH56A3R) [6]. This documented spectral and regulatory identity makes it suitable as a reference standard for analytical method development, impurity profiling, and quality control of menadiol ester preparations, providing procurement traceability that is essential for GLP and GMP environments.

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